Cas no 77655-46-0 (1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde)
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(phenylmethyl)-1H-Indole-3-carboxaldehyde
- 1-benzyl-2-chloroindole-3-carbaldehyde
- AKOS005145459
- 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde
- CHEIMHAFRQLQPF-UHFFFAOYSA-N
- 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
- 77655-46-0
- DTXSID00441838
- SCHEMBL2345535
- 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde
-
- Inchi: 1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2
- InChI Key: CHEIMHAFRQLQPF-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C2C=CC=CC=2N1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 269.0607417g/mol
- Monoisotopic Mass: 269.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Solubility: Chloroform, Dichloromethane
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B194260-500mg |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde |
77655-46-0 | 500mg |
$ 506.00 | 2023-04-19 | ||
| TRC | B194260-1g |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde |
77655-46-0 | 1g |
$ 815.00 | 2022-06-07 | ||
| TRC | B194260-2.5g |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde |
77655-46-0 | 2.5g |
$ 1790.00 | 2022-06-07 | ||
| TRC | B194260-1000mg |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde |
77655-46-0 | 1g |
$ 994.00 | 2023-04-19 | ||
| TRC | B194260-2500mg |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde |
77655-46-0 | 2500mg |
$ 2182.00 | 2023-04-19 |
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde
Chemical Profile of 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde (CAS No. 77655-46-0)
1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde, identified by the CAS number 77655-46-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the indole derivatives, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyl group, a chloro substituent, and an aldehyde functionality, make it a versatile building block for the synthesis of more complex pharmacophores.
The indole core is a privileged scaffold in drug discovery, owing to its prevalence in natural products and its ability to interact with various biological targets. Specifically, derivatives of indole have shown promise in the development of compounds with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The aldehyde group in 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde serves as a reactive handle for further functionalization via condensation reactions, such as Schiff base formation or condensation with hydrazines to yield tetrazoles or oxazoles.
The chloro substituent at the 2-position of the indole ring introduces electrophilicity, enabling nucleophilic aromatic substitution reactions that can be exploited to introduce additional functional groups at this position. This feature is particularly useful in constructing more elaborate molecular architectures tailored for specific biological activities. For instance, recent studies have demonstrated the utility of such chlorinated indole derivatives in designing small-molecule inhibitors targeting enzyme-protein interactions relevant to metabolic diseases.
In the context of contemporary pharmaceutical research, 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde has been employed in the synthesis of novel indole-based drugs that exhibit enhanced binding affinity and selectivity towards therapeutic targets. One notable area of investigation involves its use as a precursor in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. The benzyl group provides steric hindrance and electronic modulation, allowing for fine-tuning of the molecule's pharmacokinetic properties.
Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that modifications to the benzyl group or the chloro substituent can significantly alter the binding mode and efficacy of indole derivatives. These insights have guided experimental efforts to optimize lead compounds derived from 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde, leading to improved drug candidates with reduced toxicity and better pharmacological profiles.
The synthesis of 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde typically involves multi-step organic transformations starting from commercially available indole precursors. Common synthetic routes include halogenation at the 2-position followed by formylation at the 3-position, often employing reagents such as phosphorus oxychloride (POCl₃) or Vilsmeier-Haack reagents. The introduction of the benzyl group can be achieved through benzylation reactions using benzyl bromide or benzyl chloride under basic conditions.
The compound's stability under various reaction conditions makes it a valuable reagent in synthetic chemistry. However, care must be taken to prevent unwanted side reactions, particularly those involving over-halogenation or decomposition due to excessive heat or prolonged reaction times. Purification techniques such as column chromatography or recrystallization are commonly employed to isolate high-purity material for subsequent applications.
From an industrial perspective, 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde is sought after by pharmaceutical companies and research institutions due to its role as a key intermediate in drug development pipelines. Its availability from multiple chemical suppliers ensures that researchers can access this compound efficiently for their synthetic endeavors. As interest in indole-based therapeutics grows, demand for high-quality intermediates like this one is expected to rise.
The versatility of 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde extends beyond pharmaceutical applications into materials science and agrochemical research. For instance, its derivatives have been explored as precursors for organic semiconductors and dyes due to their ability to form stable conjugated systems. Additionally, modifications at the benzyl and chloro positions can yield compounds with enhanced pesticidal or herbicidal activity.
In summary, 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde (CAS No. 77655-46-0) is a multifaceted compound with broad utility in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for indole derivatives, 1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde will undoubtedly remain a cornerstone compound in both academic and industrial settings.
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